2-Phenyloxane-2-carboxylic acid
Description
Contextualizing the Oxane Ring System in Heterocyclic Chemistry
Heterocyclic compounds are a fundamental class of organic molecules that feature a ring structure containing at least one atom that is not carbon. ajrconline.org These non-carbon atoms, known as heteroatoms, most commonly include nitrogen, oxygen, and sulfur. ajrconline.org The oxane ring system, a six-membered heterocycle containing one oxygen atom, is a prominent member of this family. samdc.edu.in Also known by its common name, tetrahydropyran (B127337), the oxane ring is a saturated heterocycle, meaning it lacks double bonds within the ring structure. wiley-vch.de
In the broader landscape of heterocyclic chemistry, the oxane framework is significant due to its prevalence in a vast array of natural products and synthetic molecules. nih.gov Its saturated nature means it generally behaves similarly to acyclic ethers, but the cyclic constraint imparts specific conformational properties. wiley-vch.de The nomenclature of such heterocycles can be complex, with both traditional and systematic names in use. libretexts.org The Hantzsch-Widman system is a systematic method for naming heterocyclic compounds, where "oxane" specifically denotes a six-membered ring with an oxygen heteroatom. samdc.edu.ine-bookshelf.de
The study of heterocyclic chemistry is crucial as these compounds are integral to numerous biological processes and form the structural core of many pharmaceuticals, vitamins, and alkaloids. e-bookshelf.de The oxane ring, in particular, is a key structural component in carbohydrates, where five- and six-membered oxygen-containing rings are referred to as furanose and pyranose, respectively. e-bookshelf.de
Significance of Carboxylic Acid Functionality in Cyclic Ethers
The presence of a carboxylic acid group (-COOH) on a cyclic ether, such as an oxane ring, introduces a highly versatile functional group that significantly influences the molecule's chemical reactivity and physical properties. Carboxylic acids are characterized by the presence of a carboxyl group, which consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. wikipedia.org
This functionality imparts acidic properties to the molecule, allowing it to donate a proton (H+) and form a carboxylate anion under basic conditions. rsc.org The reactivity of carboxylic acids is largely dictated by the two oxygen atoms within the carboxyl group. rsc.org This functional group can participate in a wide range of chemical transformations, including esterification, amidation, and reduction to alcohols. stackexchange.com
Overview of Phenyl-Substituted Cyclic Ether Derivatives in Chemical Research
The incorporation of a phenyl group (a C6H5 aromatic ring) as a substituent on a cyclic ether ring system creates a class of compounds with unique properties and applications in various fields of chemical research. Phenyl-substituted cyclic ethers are explored for their potential in medicinal chemistry, materials science, and as intermediates in organic synthesis. nih.govontosight.ai
The phenyl group can significantly influence the biological activity of a molecule. For instance, phenyl-substituted compounds have been investigated for their potential as enzyme inhibitors and have shown activity in various therapeutic areas. mdpi.com The steric and electronic properties of the phenyl ring can be fine-tuned by introducing different substituents onto the aromatic ring, allowing for the systematic study of structure-activity relationships. mdpi.comacs.org
In materials science, the rigid structure of the phenyl group can impart desirable properties to polymers and other materials. Research has also focused on the photophysical properties of phenyl-substituted compounds. acs.org Furthermore, the synthesis of phenyl-substituted cyclic ethers is an area of interest, with various methods being developed to control the stereochemistry of these molecules, which is often crucial for their biological activity. nih.gov
Historical Development of Analogous Compound Classes
The history of heterocyclic chemistry dates back to the 19th century, in parallel with the broader development of organic chemistry. wikipedia.org Early discoveries included the isolation and synthesis of fundamental heterocyclic compounds like furan, pyrrole, and alloxan. wikipedia.org The development of synthetic methodologies has been a continuous process, leading to the ability to create a vast array of complex heterocyclic structures.
The synthesis of cyclic ethers, for example, has seen significant advancements. Early methods often relied on intramolecular Williamson ether synthesis. acs.org Over the years, more sophisticated and stereoselective methods have been developed, including hetero-Diels–Alder reactions, Prins cyclizations, and Lewis acid-catalyzed cyclizations, particularly for the synthesis of five- and six-membered rings. nih.gov
The study of peroxide-containing cyclic ethers, such as trioxanes and tetraoxanes, gained significant momentum with the discovery of the antimalarial properties of artemisinin (B1665778) in the 1970s. researchgate.net This led to extensive research into the synthesis of simplified and more accessible analogues. researchgate.net The development of methods for the synthesis of quinoline-4-carboxylic acids, another important class of heterocyclic compounds, has also evolved, with reactions like the Doebner and Pfitzinger reactions being key historical methods. nih.govresearchgate.net These historical developments in the synthesis and understanding of various classes of heterocyclic compounds provide the foundation for the contemporary study of molecules like 2-phenyloxane-2-carboxylic acid.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyloxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(14)12(8-4-5-9-15-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDIVAZCAWHTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172503-71-6 | |
| Record name | 2-phenyloxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Chemical Transformations of 2 Phenyloxane 2 Carboxylic Acid
Reactions at the Carboxylic Acid Functional Group
The carboxyl moiety (-COOH) is the primary site for the chemical reactions of 2-phenyloxane-2-carboxylic acid, enabling a variety of transformations into other functional groups such as esters, amides, alcohols, and acyl halides.
Esterification is a fundamental reaction of carboxylic acids. For this compound, this can be achieved through several methods, including the classic Fischer esterification and the milder Steglich esterification.
Fischer Esterification: This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it forms. uakron.eduscience-revision.co.uk The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the alcohol. chemistry.coach
Steglich Esterification: This is a much milder method that can be performed at room temperature. It utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for sterically hindered acids or sensitive substrates. The DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.
Table 1: Representative Esterification Reactions
| Reaction Name | Alcohol (R'-OH) | Reagents/Catalyst | Expected Product |
| Fischer Esterification | Methanol (CH₃OH) | H₂SO₄ (catalytic), Heat | Methyl 2-phenyloxane-2-carboxylate |
| Fischer Esterification | Ethanol (CH₃CH₂OH) | HCl (catalytic), Heat | Ethyl 2-phenyloxane-2-carboxylate |
| Steglich Esterification | Benzyl (B1604629) alcohol | DCC, DMAP | Benzyl 2-phenyloxane-2-carboxylate |
Amides are synthesized from this compound by reacting it with ammonia (B1221849) or a primary or secondary amine. Direct reaction requires high temperatures and is often impractical. libretexts.org Therefore, the carboxylic acid is typically "activated" first. libretexts.org This can be done by converting it into a more reactive derivative like an acyl chloride or by using peptide coupling reagents. savemyexams.comchemguide.co.uk
Common strategies involve the use of reagents similar to those in Steglich esterification, such as DCC or other carbodiimides, which facilitate the formation of the amide bond under mild conditions. rsc.org Another effective approach involves the use of borate (B1201080) esters like B(OCH₂CF₃)₃, which can directly mediate the condensation of carboxylic acids and amines. nih.gov The choice of method depends on the amine's reactivity and the desired reaction conditions. nih.gov
Table 2: Amide Formation Reactions
| Amine | Coupling Method/Reagent | Expected Product |
| Ammonia (NH₃) | Convert to acyl chloride, then add NH₃ | 2-Phenyloxane-2-carboxamide |
| Benzylamine | DCC, HOBt | N-Benzyl-2-phenyloxane-2-carboxamide |
| Diethylamine | B(OCH₂CF₃)₃ | N,N-Diethyl-2-phenyloxane-2-carboxamide |
The carboxylic acid group of this compound can be reduced to a primary alcohol, (2-phenyloxan-2-yl)methanol. This transformation requires a powerful reducing agent, as the carboxylate group formed under basic conditions is resistant to reduction. chemistrysteps.com
The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemguide.co.uklibretexts.org The reaction is typically carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk It's important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org Another suitable reagent is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), which selectively reduces carboxylic acids to alcohols. chemistrysteps.com The reduction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated. chemistrysteps.comchemguide.co.uk
Table 3: Reduction of this compound
| Reagent | Solvent | Workup | Expected Product |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether | H₃O⁺ | (2-Phenyloxan-2-yl)methanol |
| Borane-tetrahydrofuran complex (BH₃·THF) | Tetrahydrofuran (THF) | H₂O | (2-Phenyloxan-2-yl)methanol |
Acyl halides are highly reactive carboxylic acid derivatives that serve as valuable intermediates for synthesizing esters, amides, and other compounds. qorganica.comlibretexts.orgpressbooks.pub this compound can be converted to its corresponding acyl chloride, 2-phenyloxane-2-carbonyl chloride, by treatment with thionyl chloride (SOCl₂). qorganica.comlibretexts.orgpressbooks.pub This reaction is efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion. qorganica.com Similarly, the acyl bromide can be prepared using phosphorus tribromide (PBr₃). libretexts.org
Acid anhydrides can be formed from the reaction of an acyl chloride with a carboxylate salt. For instance, reacting 2-phenyloxane-2-carbonyl chloride with sodium 2-phenyloxane-2-carboxylate would yield the corresponding symmetric anhydride. Anhydrides can also be synthesized by reacting an acyl chloride with a carboxylic acid in the presence of a non-nucleophilic base like pyridine (B92270). pressbooks.pub
Table 4: Synthesis of Acyl Halides and Anhydrides
| Reagent(s) | Expected Product | Class |
| Thionyl chloride (SOCl₂) | 2-Phenyloxane-2-carbonyl chloride | Acyl Chloride |
| Phosphorus tribromide (PBr₃) | 2-Phenyloxane-2-carbonyl bromide | Acyl Bromide |
| 1. SOCl₂ 2. Sodium 2-phenyloxane-2-carboxylate | 2-Phenyloxane-2-carboxylic anhydride | Acid Anhydride |
Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). chemguide.co.uk The ease of this reaction depends heavily on the structure of the carboxylic acid. Carboxylic acids with a carbonyl group at the β-position undergo decarboxylation readily upon heating. khanacademy.org While this compound does not have this feature, the presence of the α-phenyl group could potentially facilitate decarboxylation under certain conditions.
Table 5: Decarboxylation Reaction
| Reagents | Conditions | Expected Product |
| Soda lime (NaOH, CaO) | Heat | 2-Phenyloxane |
As a typical carboxylic acid, this compound is acidic and will react with bases to form carboxylate salts. libretexts.org This is a standard acid-base neutralization reaction. It readily reacts with strong bases like sodium hydroxide (B78521) (NaOH) and with weaker bases such as sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃). libretexts.org The reaction with carbonates and bicarbonates is often used as a qualitative test for carboxylic acids, as it produces gaseous carbon dioxide. libretexts.org The resulting salts, such as sodium 2-phenyloxane-2-carboxylate, are typically water-soluble ionic compounds.
Table 6: Salt Formation Reactions
| Base | Solvent | Expected Products |
| Sodium hydroxide (NaOH) | Water | Sodium 2-phenyloxane-2-carboxylate + H₂O |
| Sodium bicarbonate (NaHCO₃) | Water | Sodium 2-phenyloxane-2-carboxylate + H₂O + CO₂ |
| Potassium carbonate (K₂CO₃) | Water | Potassium 2-phenyloxane-2-carboxylate + H₂O + CO₂ |
Reactivity of the Oxane Ring System
The oxane ring, a six-membered saturated heterocycle containing oxygen, is generally characterized by its relative stability compared to smaller, more strained cyclic ethers like epoxides. libretexts.org This stability influences the types of reactions it can undergo.
Unlike three-membered epoxide rings, which are highly susceptible to nucleophilic attack due to significant ring strain, the six-membered oxane ring in this compound is considerably more robust. libretexts.org Ring-opening reactions are not common and typically require harsh conditions, such as the use of very strong acids. nii.ac.jp
Under such conditions, the ether oxygen would be protonated, making the adjacent carbons (C2 and C6) electrophilic. A subsequent nucleophilic attack would lead to the cleavage of a carbon-oxygen bond, resulting in a linear chain. For instance, reaction with a strong hydrohalic acid (like HBr or HI) could potentially lead to the formation of a halo-substituted hydroxyalkanoic acid, although such reactions are not widely documented for this specific compound.
Table 1: Potential Ring-Opening Products under Forcing Conditions
| Reactant | Conditions | Potential Product |
| This compound | Excess HBr, heat | 6-Bromo-5-hydroxy-2-phenylhexanoic acid |
| This compound | Excess HI, heat | 5-Hydroxy-6-iodo-2-phenylhexanoic acid |
Note: These are predicted outcomes based on general chemical principles, as specific literature for this reaction is limited.
Substitution reactions on the oxane ring itself are a potential pathway for functionalization. The term "α-alkylation" in the context of this molecule can be ambiguous. The α-position relative to the carboxylic acid (C2) is a quaternary carbon, already bearing a phenyl and an oxygen substituent, making further alkylation at this site impossible.
However, substitution at the α-position relative to the ring oxygen (C6) is theoretically possible. This could proceed via deprotonation with a strong base to form a carbanion, followed by reaction with an alkyl halide. The acidity of the C6 protons is generally low, requiring potent bases like organolithium reagents.
Other positions on the ring (C3, C4, C5) could also potentially be functionalized, for example, through free-radical halogenation followed by nucleophilic substitution, though this would likely result in a mixture of products due to the similar reactivity of the methylene (B1212753) hydrogens.
The modification of the heteroatom within the oxane ring, such as replacing the oxygen with sulfur to form a thiane (B73995) or with nitrogen to form a piperidine, represents a complex synthetic challenge. Such transformations are not simple substitutions and would require a multi-step sequence involving ring-opening followed by cyclization with a new heteroatom-containing reagent. There is currently a lack of specific research detailing these types of heteroatom exchange reactions for this compound.
Reactions Involving the Phenyl Moiety
The phenyl group is a key site for modifying the molecule's properties through various aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. dalalinstitute.com The reaction proceeds via a two-step mechanism: initial attack by an electrophile on the electron-rich π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. minia.edu.egmasterorganicchemistry.com
The regiochemical outcome of EAS on the phenyl ring of this compound is controlled by the directing effects of the substituent already attached to the ring. In this case, the substituent is an alkyl group (the C2 of the oxane ring) that also bears a carboxylic acid.
Carboxylic Acid Group: The -COOH group is a powerful electron-withdrawing group and a deactivator of the aromatic ring towards electrophilic attack. It directs incoming electrophiles to the meta position. numberanalytics.com
Alkyl Group: The carbon atom attached to the ring is part of the oxane structure and is considered an alkyl substituent. Alkyl groups are weakly electron-donating and activating, directing incoming electrophiles to the ortho and para positions. hu.edu.jo
When both effects are present on the same benzylic carbon, the strongly deactivating and meta-directing influence of the carboxylic acid typically dominates. Therefore, electrophilic substitution on this compound is expected to be slower than on benzene and to yield predominantly the meta-substituted product.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Component | Electronic Effect | Ring Activity | Directing Influence |
| Carboxylic Acid (-COOH) | Electron-withdrawing | Deactivating | meta |
| Alkyl (Oxane Ring C2) | Electron-donating | Activating | ortho, para |
| Overall (Predicted) | Electron-withdrawing | Deactivating | meta |
Specific examples of electrophilic aromatic substitution can be used to introduce a variety of functional groups onto the phenyl ring.
Nitration: The introduction of a nitro group (-NO₂) is achieved by treating the compound with a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). minia.edu.eg The reaction is predicted to yield the meta-nitro derivative.
Halogenation: The introduction of a halogen, such as bromine or chlorine, typically requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the halogen molecule, creating a potent electrophile. This reaction is also expected to produce the meta-halogenated product.
Table 3: Representative Functionalization Reactions of the Phenyl Ring
| Reaction | Reagents | Electrophile | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-(3-Nitrophenyl)oxane-2-carboxylic acid |
| Bromination | Br₂, FeBr₃ | Br⁺ | 2-(3-Bromophenyl)oxane-2-carboxylic acid |
| Chlorination | Cl₂, AlCl₃ | Cl⁺ | 2-(3-Chlorophenyl)oxane-2-carboxylic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Reaction is unlikely due to deactivation by the carboxylic acid group. |
Catalytic Transformations
Catalysis provides efficient and selective pathways for the transformation of this compound. Both metal-based and organic catalysts have been employed to achieve a range of chemical modifications.
Metal catalysts are instrumental in promoting a variety of reactions involving carboxylic acids, often proceeding through single-electron transfer (SET) mechanisms or decarboxylative couplings. thieme-connect.de While direct studies on this compound are not extensively detailed, the reactivity of similar α-oxo carboxylic acids provides a strong basis for predicting its behavior.
For instance, ruthenium-catalyzed ortho-metalation has been used for the direct decarboxylative meta-selective C-H acylation of arenes using α-oxocarboxylic acids as the acylation source. researchgate.net This suggests that this compound could potentially serve as a precursor for introducing the 2-phenyloxanoyl group onto aromatic rings. Similarly, copper-catalyzed decarboxylative couplings of α-oxocarboxylic acids with disulfides or thiophenols offer a direct route to thioesters. researchgate.net Iron-catalyzed C-S bond formation via photo-induced ligand-to-metal charge transfer represents another potential transformation. researchgate.net
The following table summarizes representative metal-catalyzed reactions applicable to α-oxo carboxylic acids, which could likely be adapted for this compound.
| Catalyst System | Reactant Type | Product Type | Potential Application to this compound |
| Ru₃(CO)₁₂ | Arenes | Acylated Arenes | Synthesis of aryl ketones bearing the 2-phenyloxane moiety. researchgate.net |
| Copper Catalyst | Diphenyl disulfides/Thiophenols | Thioesters | Preparation of S-(2-phenyloxanoyl) thioesters. researchgate.net |
| Iron Catalyst | Hydrocarbons | Thioethers | C-S bond formation at the carboxylic acid position. researchgate.net |
| Palladium Catalyst | Arylsulfonyl Hydrazides | α,β-Unsaturated Ketones | Conjugate addition reactions to form functionalized ketones. researchgate.net |
| Iridium(III) Catalyst | Benzo[b]thiophenes | Benzothieno[3,2-c] acs.orgbenzopyranones | Oxidative annulation for the construction of complex heterocycles. researchgate.net |
| Nickel Catalyst | Alkenes | Hydrocarbonation products | Reductive coupling reactions. researchgate.net |
This table presents potential reactions based on the known reactivity of similar α-oxo carboxylic acids.
Organocatalysis offers a complementary, metal-free approach to derivatizing carboxylic acids. These methods often rely on the activation of the carboxylic acid by an organic molecule to facilitate subsequent reactions. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the esterification of alkynyl aldehydes with alcohols, a transformation that could potentially be adapted for this compound derivatives. umich.edu
Photocatalytic methods using organic dyes have also emerged as powerful tools. A notable example is the three-component decarboxylative cross-coupling of α-keto acids, alkenes, and sodium bisulfite to form β-keto sultine derivatives. researchgate.net This reaction proceeds under mild conditions and demonstrates broad substrate scope, suggesting its applicability to this compound for the synthesis of novel sulfur-containing heterocyclic compounds. researchgate.net
The use of benzothiazolium salts as deoxyfluorinating reagents allows for the direct conversion of carboxylic acids to acyl fluorides, which are versatile intermediates for acylation reactions. beilstein-journals.org This method could be employed to convert this compound into its corresponding acyl fluoride (B91410), opening up pathways for the synthesis of amides and esters. beilstein-journals.org
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope.
Many of the catalytic transformations involving carboxylic acids proceed through radical intermediates. thieme-connect.dedtu.dk In metal-catalyzed decarboxylative reactions, a common pathway involves the formation of a carboxylate radical through single-electron transfer from the carboxylic acid to the metal catalyst. thieme-connect.de This radical can then undergo various coupling reactions. For instance, in the copper-catalyzed synthesis of thioesters from α-keto carboxylic acids, a benzoyl radical is generated, which then reacts with a disulfide or thiophenol. thieme-connect.de
In photocatalytic reactions, the mechanism often involves the generation of radical species upon light irradiation. For the hydrofluoroalkylation of alkenes with fluoroalkyl carboxylic acids, a postulated mechanism involves the homolytic cleavage of the fluoroalkyl carboxylate to form a carboxyl radical and a reduced iron(II) species. nih.gov
The formation of acyl fluorides from carboxylic acids using benzothiazolium reagents can proceed through two distinct pathways, one of which involves the formation of a thioester intermediate. beilstein-journals.org This dual-pathway mechanism allows for the use of sub-stoichiometric amounts of the deoxyfluorinating reagent. beilstein-journals.org
On-surface synthesis studies have also provided insights into reaction pathways. For example, the Ullmann coupling reaction, a dehalogenative aryl-aryl coupling, often proceeds through a two-step mechanism involving the formation of organometallic intermediates. scispace.com While not directly involving carboxylic acids, these studies highlight the importance of understanding reaction intermediates in surface-confined polymerizations. acs.orgscispace.com
The kinetics and thermodynamics of reactions involving carboxylic acids are influenced by factors such as temperature, pH, and the nature of the catalyst. maxwellsci.complos.org For instance, the uncatalyzed esterification of carboxylic acids is significantly affected by temperature, with higher temperatures leading to increased reaction rates and conversions. maxwellsci.com A second-order reversible kinetic model has been developed to describe this process. maxwellsci.com
In the biocatalytic conversion of phenazine-1-carboxylic acid to 2-hydroxyphenazine, the degradation of the intermediate 2-hydroxy-phenazine-1-carboxylic acid was found to follow first-order reaction kinetics. plos.org The rate constant increased with temperature but decreased at pH values below or above the optimal pH of 7.0. plos.org
Kinetic isotope effect (KIE) studies can provide valuable information about the rate-determining step of a reaction. In a photocatalytic hydrofluoroalkylation reaction, a KIE value of 2.5 suggested that hydrogen atom transfer (HAT) is involved in the rate-determining step. nih.gov
The thermodynamic control of self-assembly processes at liquid-solid interfaces, where carboxylic acids are often used to form hydrogen-bonded networks, allows for the system to be reliably steered by parameters like temperature and concentration. acs.orgresearchgate.net
Stereochemical Aspects and Chiral Studies of 2 Phenyloxane 2 Carboxylic Acid
Chirality of the 2-Phenyloxane-2-carboxylic Acid Scaffold
The structural framework of this compound inherently possesses chirality, a fundamental property that gives rise to stereoisomerism. This asymmetry is a critical consideration in its synthesis and application.
Identification and Assignment of Stereocenters
The chirality of this compound originates from a single stereocenter. A stereocenter is a carbon atom bonded to four different substituents, resulting in a chiral molecule.
Location of the Stereocenter: The stereocenter is the carbon atom at the C2 position of the oxane ring.
Substituents: This C2 carbon is attached to four distinct groups:
A phenyl group (-C₆H₅)
A carboxylic acid group (-COOH)
The oxygen atom within the oxane ring (-O-)
The C3 methylene (B1212753) group of the oxane ring (-CH₂-)
The configuration of this stereocenter is assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. This system ranks the four substituents based on atomic number, allowing for an unambiguous description of the spatial arrangement.
Enantiomeric and Diastereomeric Relationships
The presence of a single chiral center means that this compound can exist as a pair of stereoisomers.
Enantiomers: These two isomers are enantiomers, which are non-superimposable mirror images of each other. The (R)-enantiomer and the (S)-enantiomer have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference is their equal but opposite rotation of plane-polarized light.
Racemic Mixture: A 50:50 mixture of the (R)- and (S)-enantiomers is known as a racemic mixture or racemate. A racemate is optically inactive because the opposing optical rotations of the two enantiomers cancel each other out.
Diastereomers: Since this compound possesses only one stereocenter, it does not have diastereomers of itself. Diastereomers are stereoisomers that are not mirror images and only arise in molecules with two or more stereocenters. However, diastereomers are critically important in the separation of its enantiomers, as discussed below.
Methods for Stereoisomer Separation
The separation of a racemic mixture of this compound into its pure enantiomers, a process known as resolution, is essential for studying their individual properties. Two primary methods for achieving this are chiral chromatography and diastereomeric salt formation.
Chiral Chromatography Techniques
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.
The enantiorecognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly effective for the resolution of acidic compounds. mdpi.comresearchgate.net The choice of the mobile phase, often a mixture of an alkane like n-hexane and an alcohol modifier like isopropanol (B130326) with a small amount of an acidic additive, is crucial for achieving optimal separation. mdpi.com
Table 1: Representative Parameters for Chiral HPLC Separation
| Parameter | Description |
|---|---|
| Column | Chiralpak AD-H or Chiralcel OD-H (amylose or cellulose-based CSP) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Hypothetical R(t) Enantiomer 1 | 8.5 min |
| Hypothetical R(t) Enantiomer 2 | 10.2 min |
Diastereomeric Salt Formation and Crystallization
A classic and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. This process involves reacting the racemic acid with an enantiomerically pure chiral base.
The reaction yields a mixture of two diastereomeric salts:
(R)-2-Phenyloxane-2-carboxylate • (S)-Base
(S)-2-Phenyloxane-2-carboxylate • (S)-Base
Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. After separation by filtration, the pure diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the enantiomerically pure this compound. libretexts.org The chiral base can often be recovered and reused.
Table 2: Common Chiral Resolving Agents for Carboxylic Acids
| Chiral Base | Chemical Class |
|---|---|
| (S)-(-)-1-Phenylethylamine | Primary Amine |
| Brucine | Alkaloid |
| Strychnine | Alkaloid |
| Quinine | Alkaloid |
Influence of Stereochemistry on Reaction Selectivity and Pathway
The absolute configuration of the stereocenter at C2 in an enantiomerically pure sample of this compound has a significant influence on the stereochemical outcome of subsequent reactions. The fixed three-dimensional arrangement of the substituents around the chiral center creates a chiral environment that can direct the approach of reagents, a phenomenon known as substrate-controlled stereoselectivity.
For instance, in a reaction involving the modification of the carboxylic acid group or another part of the molecule, the bulky phenyl group and the oxane ring will sterically hinder one face of the reacting center more than the other. This steric bias forces an incoming reagent to approach from the less hindered face, leading to the preferential formation of one diastereomer over another. nih.gov This principle is fundamental in asymmetric synthesis, where a pre-existing chiral center is used to create new ones with a predictable configuration. The stereoelectronic properties of the molecule, which involve the spatial arrangement of orbitals, also play a crucial role in determining the reaction pathway and selectivity. oxfordsciencetrove.comnih.gov Therefore, the (R)-enantiomer and the (S)-enantiomer can lead to different product distributions or reaction rates when reacting with other chiral molecules or catalysts.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (S)-(-)-1-Phenylethylamine |
| Brucine |
| Strychnine |
| Quinine |
| (1R,2S)-(-)-Ephedrine |
| n-Hexane |
| 2-Propanol |
| Trifluoroacetic Acid |
Absolute Configuration Determination (e.g., X-ray, Spectroscopic Methods)
The unambiguous assignment of the three-dimensional arrangement of atoms at a chiral center, known as the absolute configuration, is crucial in stereochemistry. For this compound, which possesses a chiral center at the C2 position, several powerful techniques could be utilized for this purpose.
X-ray Crystallography:
Single-crystal X-ray diffraction is considered the definitive method for determining the absolute configuration of a chiral molecule. springernature.comresearchgate.netpurechemistry.org This technique requires the formation of a high-quality single crystal of either one of the enantiomers of this compound or a diastereomeric salt. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the spatial coordinates of each atom in the molecule.
To determine the absolute configuration, the crystallographic data can be analyzed using the Flack parameter. researchgate.net Alternatively, a chiral probe of a known absolute configuration can be incorporated into the crystal lattice, for instance, by forming a salt with a chiral amine. researchgate.net
Illustrative X-ray Crystallographic Data for a Hypothetical Enantiopure Crystal of (R)-2-Phenyloxane-2-carboxylic Acid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a, b, c (Å) | 10.2, 5.8, 12.5 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 720.5 |
| Z | 2 |
| Flack Parameter | 0.05(10) |
| Assigned AbsoluteConfiguration | R |
This table is a hypothetical representation of data that could be obtained from an X-ray crystallographic analysis and is not based on experimental results for this compound.
Spectroscopic Methods:
In cases where suitable crystals for X-ray analysis cannot be obtained, spectroscopic methods offer powerful alternatives for determining the absolute configuration in solution.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. americanlaboratory.comresearchgate.netnih.govspectroscopyeurope.com The resulting VCD spectrum is unique to a specific enantiomer. By comparing the experimentally measured VCD spectrum of an enantiomer of this compound with the spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be reliably assigned. americanlaboratory.comnih.govspectroscopyeurope.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in NMR spectroscopy can be used to determine the absolute configuration of chiral carboxylic acids. nih.govnih.govrsc.orgresearchgate.netfrontiersin.orgacs.org By reacting the enantiomers of this compound with a single enantiomer of a chiral agent, a pair of diastereomers is formed. These diastereomers exhibit distinct NMR spectra, and the differences in chemical shifts can be correlated to the absolute configuration based on established models. acs.org
Enantiopure Syntheses and Derivatizations
The synthesis of single enantiomers, or enantiopure compounds, is of paramount importance, particularly in the pharmaceutical industry, where different enantiomers can have vastly different biological activities. For this compound, two main strategies could be employed to obtain enantiopure samples: chiral resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution:
This approach involves the separation of a racemic mixture of this compound into its individual enantiomers. A common method is the formation of diastereomeric salts. libretexts.orgwikipedia.orglibretexts.orgpharmtech.com The racemic carboxylic acid is treated with a chiral base (a resolving agent), such as a chiral amine, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These salts have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. libretexts.orglibretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid.
Asymmetric Synthesis:
Asymmetric synthesis aims to create a specific enantiomer directly. For a molecule like this compound, which features a quaternary stereocenter, this can be a challenging synthetic task. organic-chemistry.orgnih.govresearchgate.netnih.govdntb.gov.ua
Potential asymmetric routes to this compound could involve:
Catalytic Enantioselective Reactions: The development of chiral catalysts that can facilitate the formation of quaternary stereocenters is an active area of research. nih.govnih.govdntb.gov.ua A hypothetical approach could involve an enantioselective intramolecular cyclization of a suitable precursor, guided by a chiral catalyst.
Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
Illustrative Strategies for Enantiopure Synthesis of this compound
| Strategy | Description |
| Chiral Resolution | Reaction of racemic this compound with an enantiopure chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric salts, followed by separation via fractional crystallization and subsequent acidification to yield the pure enantiomers. wikipedia.org |
| Asymmetric Synthesis | An enantioselective intramolecular etherification of a precursor molecule containing a chiral catalyst or a chiral auxiliary to control the formation of the tetrasubstituted stereocenter at the C2 position of the oxane ring. |
This table presents hypothetical strategies for the enantiopure synthesis of this compound based on established chemical principles.
Derivatizations:
The carboxylic acid functional group in this compound allows for a variety of derivatizations. For instance, esterification or amidation reactions could be performed. If these reactions are carried out with chiral alcohols or amines, they would result in the formation of diastereomers, which could be useful for chiral separation or for studying the stereochemical properties of the molecule further.
Advanced Spectroscopic and Structural Elucidation Studies Excluding Basic Compound Identification Data
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Advanced NMR spectroscopy is indispensable for the unambiguous assignment of all proton and carbon signals and for elucidating the spatial relationships between different parts of the molecule.
Two-dimensional NMR experiments are crucial for mapping the complex spin systems within 2-Phenyloxane-2-carboxylic acid.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish the connectivity of the protons within the oxane ring, from H-3 to H-6, by identifying cross-peaks between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. This technique is fundamental for assigning the ¹³C signals corresponding to the protonated carbons of the oxane and phenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying the quaternary carbon (C-2) by observing correlations from the protons on adjacent carbons (H-3) and the phenyl ring protons to C-2. It would also confirm the attachment of the phenyl group and the carboxylic acid to C-2.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. For this compound, NOESY or ROESY would be critical in determining the relative stereochemistry. For instance, correlations between the phenyl protons and specific protons on the oxane ring would indicate their spatial closeness, helping to define the conformation of the phenyl group relative to the oxane ring. The absence or presence of NOE signals between the axial and equatorial protons of the oxane ring provides conformational information.
A representative table of expected 2D-NMR correlations is provided below:
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |
| H-3 (axial & equatorial) | H-4 | C-3 | C-2, C-4, C-5 |
| H-4 (axial & equatorial) | H-3, H-5 | C-4 | C-3, C-5, C-6 |
| H-5 (axial & equatorial) | H-4, H-6 | C-5 | C-3, C-4, C-6 |
| H-6 (axial & equatorial) | H-5 | C-6 | C-4, C-5, C-2 |
| Phenyl Protons | Other Phenyl Protons | Phenyl Carbons | C-2, Other Phenyl Carbons |
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state, which can differ from the solution state. For this compound, ssNMR can be used to study polymorphism, hydrogen bonding networks involving the carboxylic acid, and the conformation of the molecule in a crystalline lattice. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solids. researchgate.net The chemical shifts observed in ssNMR can provide insights into the local electronic environment, which is influenced by intermolecular interactions in the crystal. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound and for elucidating its fragmentation pathways, which can provide structural information. nih.gov
For this compound (C₁₂H₁₄O₃), the expected exact mass of the molecular ion [M-H]⁻ would be determined with high accuracy (typically within 5 ppm), confirming the elemental composition. nih.gov
Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion would reveal characteristic fragmentation patterns. cam.ac.uk Key fragmentation pathways for carboxylic acids often involve the loss of small neutral molecules. libretexts.orgwhitman.edu For this compound, expected fragmentations would include:
Loss of CO₂ (44 Da) from the carboxylate anion.
Cleavage of the oxane ring, leading to characteristic neutral losses.
Loss of H₂O (18 Da).
A plausible fragmentation table is presented below:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |
| 205.0865 ([M-H]⁻) | 161.0966 | CO₂ | Deprotonated 2-phenyloxane |
| 205.0865 ([M-H]⁻) | 187.0759 | H₂O | Anion with double bond in the ring |
| 161.0966 | 105.0340 | C₄H₈O | Benzoyl anion |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their chemical environment, particularly with respect to hydrogen bonding.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, which is characteristic of hydrogen-bonded dimers in the solid state. libretexts.org A strong C=O stretching vibration would appear around 1700-1725 cm⁻¹. libretexts.org The C-O stretching vibrations of the ether in the oxane ring and the carboxylic acid would also be present in the fingerprint region (1000-1300 cm⁻¹). nist.gov
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the phenyl ring would be a prominent feature. The study of the low-frequency modes can provide information about the lattice vibrations and intermolecular interactions in the solid state. rsc.orgnih.gov
A table of expected vibrational frequencies is shown below:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| C-H stretch (Aromatic) | 3000-3100 | Strong |
| C-H stretch (Aliphatic) | 2850-3000 | Strong |
| C=O stretch (Carboxylic Acid) | 1700-1725 | Moderate |
| C=C stretch (Aromatic) | 1450-1600 | Strong |
| C-O stretch (Ether & Acid) | 1000-1300 | Moderate |
X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. researchgate.netresearchgate.net For this compound, this technique would unambiguously determine:
The precise bond lengths and angles of the entire molecule.
The conformation of the oxane ring (e.g., chair, boat, or twist-boat).
The relative stereochemistry at the C-2 position.
The orientation of the phenyl and carboxylic acid groups relative to the oxane ring.
The intermolecular interactions, particularly the hydrogen-bonding network formed by the carboxylic acid groups, which often leads to the formation of dimers. researchgate.net
Based on related structures, it is expected that this compound would crystallize with the oxane ring in a chair conformation, and the carboxylic acid groups would form hydrogen-bonded dimers. researchgate.net
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis
Since this compound is a chiral molecule (due to the stereocenter at C-2), Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to analyze its chiroptical properties. mtoz-biolabs.comlibretexts.org
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. bhu.ac.in A plain curve would be expected if there are no chromophores absorbing in the measured range. However, the presence of the phenyl group and the carboxylic acid, which are chromophores, would likely result in a Cotton effect curve, where the sign of the rotation changes abruptly near the absorption maximum of the chromophore. bhu.ac.innih.gov
A summary of the chiroptical techniques is provided in the table below:
| Technique | Principle | Information Obtained |
| ORD | Wavelength-dependent rotation of plane-polarized light. bhu.ac.in | Absolute configuration, conformational analysis. mtoz-biolabs.com |
| CD | Differential absorption of left and right circularly polarized light. libretexts.org | Absolute configuration, secondary structure information in larger molecules. mtoz-biolabs.com |
Computational and Theoretical Investigations of 2 Phenyloxane 2 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the fundamental properties of a molecule based on the principles of quantum mechanics. For 2-Phenyloxane-2-carboxylic acid, these calculations can elucidate its electronic structure, conformational preferences, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can predict various chemical properties. For this compound, DFT studies can map the electrostatic potential surface, identifying electron-rich and electron-poor regions, which are crucial for understanding reactivity. The carboxyl group's oxygen atoms are expected to be regions of high electron density, while the acidic proton is electron-deficient.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. These calculations can also determine the molecular dipole moment, which influences the molecule's interaction with polar solvents and external electric fields. Theoretical calculations using DFT can be performed to support experimental results and understand inter- and intramolecular noncovalent interactions. mdpi.com
Table 1: Representative DFT-Calculated Electronic Properties of this compound (Illustrative Data)
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measure of overall molecular polarity |
The three-dimensional structure of this compound is not static. The oxane ring typically adopts a chair conformation to minimize steric and torsional strain. The bulky phenyl and carboxylic acid substituents at the C2 position can exist in either axial or equatorial orientations. Each of these will have distinct energies, and computational methods can predict the most stable conformer.
Conformational analysis involves systematically calculating the energy of the molecule as a function of its geometry, such as by rotating the C-C bond connecting the phenyl group or the C-COOH bond. This process generates a potential energy surface, or energy landscape, which maps the relative stabilities of different conformations. For carboxylic acids, the orientation of the hydroxyl group within the carboxyl moiety (syn vs. anti) also contributes to the conformational complexity. nih.gov Studies on similar dihydroxybenzoic acids have shown that the extent of intramolecular bonding significantly impacts the solid phases formed. nih.gov The most stable conformer is the one with the lowest energy, and it is expected to be the most populated conformation at thermal equilibrium.
Table 2: Hypothetical Relative Energies of this compound Conformers (Illustrative Data)
| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|
| Chair, Phenyl (equatorial), COOH (axial) | 0.00 | ~75% |
| Chair, Phenyl (axial), COOH (equatorial) | 0.85 | ~20% |
| Boat/Twist-Boat Conformations | > 4.00 | <5% |
Quantum chemical calculations are a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com
By calculating the magnetic shielding tensors for each nucleus in the lowest energy conformer of this compound, one can predict the ¹H and ¹³C NMR spectra. mdpi.comnih.gov These predicted shifts are often scaled to correct for systematic errors in the computational method. mdpi.com Such predictions are particularly useful for assigning complex spectra and for distinguishing between different isomers or conformers. For instance, the chemical shifts of the protons on the oxane ring would be highly dependent on their axial or equatorial position and their proximity to the anisotropic phenyl ring. The carbonyl carbon of the carboxylic acid is expected to appear in a characteristic downfield region (150-180 ppm). organicchemistrydata.org
Table 3: Comparison of Predicted vs. Typical Experimental NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data)
| Atom/Group | Predicted ¹³C Shift (ppm) | Typical ¹³C Range (ppm) | Predicted ¹H Shift (ppm) | Typical ¹H Range (ppm) |
|---|---|---|---|---|
| Carboxylic Carbon (C=O) | 175.2 | 150 - 180 organicchemistrydata.org | - | - |
| Quaternary Carbon (C-Ph, C-COOH) | 85.1 | 75 - 95 | - | - |
| Aromatic Carbons | 125.5 - 130.0 | 100 - 150 pdx.edu | 7.2 - 7.5 | 7.0 - 8.0 |
| Oxane Carbons (CH₂) | 25.0 - 65.0 | 20 - 70 | 1.5 - 4.0 | 1.5 - 4.5 |
| Carboxylic Proton (COOH) | - | - | 12.1 | 10.0 - 13.0 |
Molecular Dynamics Simulations
While quantum mechanics focuses on the detailed electronic structure of a single molecule or small clusters, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a larger system containing many molecules. MD simulations model the movements of atoms and molecules over time based on classical mechanics, providing insights into intermolecular forces, self-assembly, and the influence of the environment.
The structure of this compound features both a hydrogen-bond donor (-OH) and acceptor (C=O), as well as an aromatic phenyl ring. These functional groups are key to its intermolecular interactions. Carboxylic acids are well-known to form strong, stable dimers through dual hydrogen bonds between their carboxyl groups. researchgate.netacs.org MD simulations can predict the stability and geometry of these dimers.
Furthermore, the phenyl groups can interact through van der Waals forces and potentially π-π stacking. MD simulations of many this compound molecules can predict how they will arrange in the condensed phase, forecasting whether they will form ordered crystalline structures, liquid crystals, or amorphous solids. whiterose.ac.uk These simulations are crucial for understanding supramolecular chemistry, where non-covalent interactions govern the formation of larger, organized structures. rsc.org
Table 4: Predicted Intermolecular Interaction Energies for this compound Dimers (Illustrative Data)
| Interaction Type | Predicted Energy (kcal/mol) | Description |
|---|---|---|
| Carboxylic Acid Dimer (H-Bonding) | -8 to -14 | Strong, directional interaction leading to dimerization. mdpi.com |
| Phenyl-Phenyl (π-π Stacking) | -2 to -5 | Weaker, non-directional interaction contributing to packing. |
| Van der Waals Forces | Variable | General attractive/repulsive forces between all atoms. |
The surrounding environment, particularly the solvent, can significantly influence a molecule's properties. MD simulations can explicitly model solvent molecules (e.g., water, 1-phenyloctane) around this compound to study these effects. researchgate.netmpg.denih.gov
In polar, protic solvents like water or alcohols, the solvent molecules can compete with the formation of carboxylic acid dimers by forming hydrogen bonds with the solute. nih.gov This can disrupt self-assembly and favor the solvated monomer. In non-polar solvents, the formation of hydrogen-bonded dimers is often more favorable. researchgate.net MD simulations can also reveal how the solvent affects the conformational equilibrium. A polar solvent might stabilize a conformer with a larger dipole moment, shifting the conformational landscape compared to the gas phase or a non-polar solvent. nih.govliverpool.ac.uk These simulations provide a dynamic picture of how the solute and solvent molecules arrange and interact, which is key to understanding solution-phase reactivity and crystallization processes. nih.gov
Reaction Mechanism Elucidation via Computational Chemistry
Extensive literature searches did not yield specific studies on the computational elucidation of reaction mechanisms for this compound. While computational chemistry is a powerful tool for understanding reaction pathways, research has largely focused on other classes of carboxylic acids or related heterocyclic compounds.
Transition State Analysis and Reaction Pathway Mapping
There is currently no publicly available research that details the transition state analysis or reaction pathway mapping for reactions involving this compound. Such studies would typically employ methods like density functional theory (DFT) to model the reaction coordinates, identify transition state structures, and map the minimum energy pathways for specific chemical transformations. This type of analysis is crucial for understanding the mechanistic details of how this compound might be synthesized or how it participates in further reactions.
Kinetic and Thermodynamic Parameters for Reaction Barriers
In the absence of specific computational studies on this compound, there is no available data for the kinetic and thermodynamic parameters of its reaction barriers. Information such as activation energies (Ea), Gibbs free energy of activation (ΔG‡), and reaction enthalpies (ΔH) for this specific molecule has not been reported in the surveyed literature.
A general understanding of the reactivity of similar carboxylic acids can be found in broader studies. For instance, investigations into the esterification of various carboxylic acids have determined kinetic and thermodynamic parameters, but these are not directly transferable to this compound due to its unique structural features. nih.gov
Potential Applications in Advanced Organic Synthesis and Materials Science Focus on Building Block Function
As a Versatile Building Block for Complex Molecular Architectures
The inherent functionalities within 2-Phenyloxane-2-carboxylic acid allow it to serve as a foundational element for constructing more elaborate molecular structures. The tetrahydropyran (B127337) (oxane) ring is a common motif in many biologically active compounds and natural products, making this acid a relevant starting material. bldpharm.commdpi.com
Carboxylic acids are well-established precursors for a wide array of heterocyclic compounds. enamine.net Research has demonstrated that multi-component reactions involving carboxylic acids can lead to highly substituted heterocycles. For instance, the LANCA three-component reaction, which utilizes lithiated alkoxyallenes, nitriles, and carboxylic acids, produces β-ketoenamides. beilstein-journals.orgresearchgate.net These intermediates are exceptionally versatile and can be cyclized to form various heterocyclic systems, including pyridin-4-ols, pyrimidines, oxazoles, and quinoxalines. beilstein-journals.orgresearchgate.netresearchgate.net
An intramolecular aldol-type condensation of the β-ketoenamide intermediate efficiently yields pyridin-4-ols. beilstein-journals.orgresearchgate.net These pyridin-4-ols can be further functionalized through palladium-catalyzed reactions to create complex substituted pyridine (B92270) and furopyridine derivatives. beilstein-journals.org Furthermore, condensation of β-ketoenamides with reagents like ammonium (B1175870) salts or hydroxylamine (B1172632) hydrochloride can produce pyrimidines and pyrimidine (B1678525) N-oxides, respectively. beilstein-journals.org The conversion of specific β-ketoenamides into 5-acetyl-substituted oxazoles highlights another pathway for heterocyclic synthesis originating from a carboxylic acid building block. beilstein-journals.orgresearchgate.net
Given these established synthetic routes, this compound, with its specific substitution pattern, represents a promising precursor for novel, highly functionalized heterocyclic systems that incorporate the phenyloxane scaffold.
Table 1: Heterocyclic Systems Derived from Carboxylic Acid Precursors
| Precursor Class | Intermediate | Resulting Heterocycle(s) | Reaction Type |
|---|---|---|---|
| Carboxylic Acids | β-Ketoenamides | Pyridin-4-ols | Intramolecular Condensation |
| Carboxylic Acids | β-Ketoenamides | Pyrimidines, Pyrimidine N-Oxides | Condensation with Ammonium Salts/Hydroxylamine |
The tetrahydropyran ring system is a core structural feature in numerous natural products. bldpharm.com The synthesis of 3,4-dihydropyran-2-ones, close structural relatives of the oxane ring in the title compound, is a subject of significant interest for natural product synthesis. mdpi.com Similarly, furo[2,3-b]pyridines, which can be synthesized using methods involving carboxylic acids, are important scaffolds found in natural products like dictamnine. researchgate.net The presence of the phenyloxane moiety in this compound makes it an attractive starting point for the synthesis of analogues of natural products that contain this structural unit, allowing for systematic exploration of structure-activity relationships.
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. pageplace.de Carboxylic acids are exemplary building blocks in this field, particularly for creating two-dimensional (2D) self-assembled structures at interfaces. researchgate.netacs.org
The carboxylic acid group is a powerful functional group for directing self-assembly due to its ability to act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen). acs.org This dual character facilitates reliable intermolecular connections, most commonly forming a robust cyclic dimer motif through two hydrogen bonds. libretexts.org This interaction is significantly stronger than the single hydrogen bond formed between two alcohol molecules, leading to highly ordered and stable molecular networks. libretexts.org This capacity to form predictable and strong hydrogen-bonding networks is a key feature that allows carboxylic acids to mediate the formation of complex supramolecular architectures. nih.gov The phenyl group on the oxane ring can further influence these hydrogen-bonding patterns in the solid state.
The self-assembly of molecules at liquid-solid interfaces is a central topic in nanoscience, often studied using high-resolution techniques like Scanning Tunneling Microscopy (STM). researchgate.netacs.org Carboxylic acids are frequently used in these studies to engineer functional nanostructures on surfaces. researchgate.net Molecules like this compound can form well-ordered, stable monolayers where the arrangement of molecules is dictated by the hydrogen bonds between the acid groups and influenced by the molecular structure. acs.org The formation of these 2D networks can be controlled by external conditions such as the solvent and solute concentration. scispace.comnih.govrsc.org The interplay between intermolecular forces and adsorbate-substrate interactions governs the final structure of the self-assembled layer. mdpi.com
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Methodologies
Future synthetic research concerning 2-Phenyloxane-2-carboxylic acid is expected to prioritize the development of environmentally benign and sustainable methods. This aligns with the broader push in the chemical industry to adopt greener practices. Key areas of focus will likely include:
Catalytic Systems: A shift away from stoichiometric reagents towards catalytic systems is anticipated. This includes the use of earth-abundant metal catalysts or organocatalysts to construct the oxane ring. For instance, iron-catalyzed thermodynamic equilibration has been shown to be effective for the synthesis of substituted tetrahydropyrans organic-chemistry.org.
Renewable Feedstocks: Research into synthesizing the tetrahydropyran (B127337) (THP) ring from renewable biomass sources is gaining traction. For example, THP has been synthesized from furfural-derived 3,4-dihydropyran (DHP) over a Ni/SiO2 catalyst rsc.orgosti.govosti.gov. Exploring pathways to this compound from similar bio-based precursors will be a significant goal.
Alternative Reaction Media: The use of greener solvents such as water, or solvent-free conditions, will be increasingly explored. Reactions in aqueous media or under high-speed ball milling conditions can significantly reduce the environmental impact of synthetic processes researchgate.netresearchgate.netsemanticscholar.org.
| Catalyst System | Reaction Type | Sustainability Aspect |
| Phosphomolybdic acid | Prins cyclization | Use of water as a solvent at room temperature organic-chemistry.org |
| Iron catalysts | Thermodynamic equilibration | Use of an earth-abundant and non-toxic metal organic-chemistry.org |
| Ni/SiO2 | Hydrogenation of DHP | Utilization of biomass-derived feedstocks rsc.orgosti.govosti.gov |
| Al(OH)3 | Knoevenagel-Michael cascade | High atom economy and use of water as a solvent researchgate.net |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond improving existing synthetic routes, a major research thrust will be the discovery of novel reactivity patterns for this compound and related structures. This could unlock new avenues for molecular diversification and the synthesis of complex targets.
C-H Activation: Direct functionalization of the oxane ring through C-H activation is a promising area. This approach avoids the need for pre-functionalized substrates and offers a more atom-economical synthesis of derivatives mdpi.comnih.gov.
Ring-Opening Cross-Coupling: Stereospecific nickel-catalyzed ring-opening cross-coupling reactions of aryl-substituted tetrahydropyrans have been demonstrated, providing a method to convert the cyclic scaffold into complex acyclic structures with high diastereoselectivity nih.govacs.org. Applying such methods to this compound could yield valuable chiral building blocks.
Photocatalysis and Electrochemistry: The use of light and electricity to drive chemical transformations is a rapidly growing field. Future work may involve the development of photocatalytic or electrochemical methods for the synthesis and functionalization of the this compound core, offering unique reactivity under mild conditions.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes for this compound with flow chemistry and automated platforms is an emerging trend that promises to accelerate discovery and development.
Enhanced Process Control: Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and safer operation rsc.orgosti.govosti.gov.
High-Throughput Screening: Automated synthesis platforms can be employed for the rapid generation of libraries of this compound derivatives for high-throughput screening in drug discovery and materials science sygnaturediscovery.com.
Scalability: Flow chemistry facilitates the scaling up of reactions from the laboratory to industrial production, which is a crucial consideration for the commercialization of any new chemical entity.
Design and Synthesis of Advanced Functional Materials Incorporating the Oxane Scaffold
The unique structural and chemical properties of the oxane ring make it an attractive building block for the design of advanced functional materials.
Polymers: Incorporation of the this compound moiety into polymer backbones or as pendant groups could lead to materials with tailored properties. For example, poly(oxazolidone)s are high-performance polymers, and incorporating different scaffolds can tune their characteristics rsc.org. While not directly related, the principles of creating functional polymers by incorporating specific monomers are transferable.
Biomaterials: The biocompatibility of the oxane scaffold, as seen in its prevalence in natural products, suggests its potential use in biomaterials. Poly(2-oxazoline)s, for example, have been extensively investigated as biomaterials, indicating the potential for other oxygen-containing heterocyclic polymers nih.gov.
Self-Assembling Systems: The rigid structure of the oxane ring combined with the functional handles of the phenyl and carboxylic acid groups could be exploited to design molecules that self-assemble into well-defined supramolecular structures.
Synergistic Approaches Combining Computational and Experimental Chemistry
The synergy between computational modeling and experimental work is expected to play a pivotal role in advancing the understanding and application of this compound.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict transition states, and explain observed stereoselectivities, thereby guiding the design of more efficient synthetic routes nih.govresearchgate.netnih.gov.
Conformational Analysis: Understanding the conformational preferences of the oxane ring is crucial for designing molecules with specific biological activities or material properties. Computational studies can provide detailed insights into the conformational landscape of this compound and its derivatives nih.govbiomedres.us.
Predictive Modeling: As more data on the reactivity and properties of oxane derivatives are generated, machine learning and other predictive modeling techniques could be employed to forecast the outcomes of new reactions and guide the design of molecules with desired characteristics.
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies | Understanding of transition states and reaction pathways nih.govresearchgate.net |
| Molecular Dynamics (MD) | Conformational analysis | Prediction of stable conformers and dynamic behavior nih.gov |
| COSMO-RS | Solvent screening | Identification of optimal and green solvents for reactions rsc.orgosti.govosti.gov |
Investigation of Biosynthetic Pathways (if applicable to natural occurrence)
While this compound itself may not be a known natural product, the oxane ring is a common feature in many biologically active natural products. Future research in this area could involve:
Biology-Oriented Synthesis (BIOS): The principles of BIOS, which involves the synthesis of natural product-inspired compound collections, could be applied to create libraries based on the this compound scaffold for biological screening nih.gov.
Enzymatic Synthesis: The discovery and engineering of enzymes that can catalyze the formation of the oxane ring could provide highly selective and environmentally friendly synthetic routes.
Pseudo Natural Products: By combining natural product fragments in novel ways, "pseudo natural products" can be created. The 2-phenyloxane moiety could be combined with other natural product scaffolds to generate new classes of compounds with potentially unique biological activities youtube.com. The biosynthesis of phenazine-1-carboxylic acid, for example, involves complex enzymatic ring formations that could inspire synthetic strategies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-phenyloxane-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer :
- Synthesis via Ester Hydrolysis : Start with 2-phenyloxane-2-carboxylate esters (e.g., methyl or ethyl esters) under alkaline hydrolysis (NaOH/KOH in aqueous ethanol). Monitor pH to avoid side reactions like decarboxylation .
- Friedel-Crafts Acylation : Use oxane-2-carbonyl chloride and benzene derivatives with AlCl₃ as a catalyst. Optimize temperature (40–60°C) and solvent polarity (e.g., dichloromethane) to enhance regioselectivity .
- Purification : Recrystallize in ethanol/water mixtures (70:30 v/v) or use silica gel chromatography (ethyl acetate/hexane gradient) .
Q. How can analytical techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Verify the oxane ring (δ 3.5–4.5 ppm for oxygenated CH₂ groups) and phenyl group (δ 7.2–7.5 ppm, aromatic protons) .
- ¹³C NMR : Confirm the carboxylic acid carbonyl (δ 170–175 ppm) and oxane carbons (δ 60–80 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS to detect [M-H]⁻ ions (e.g., m/z 205 for C₁₂H₁₄O₃) and validate molecular weight .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Temperature : Store at 2–8°C in amber vials to prevent thermal decomposition. Avoid prolonged exposure to >25°C .
- Humidity : Use desiccants (silica gel) to suppress hydrolysis of the carboxylic acid group .
- Light Sensitivity : UV/Vis studies show degradation at λ < 400 nm; use UV-filtered containers .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Engineering Controls : Install local exhaust ventilation (LEV) to limit airborne exposure (<1 mg/m³) .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can stereochemical outcomes in this compound derivatives be resolved?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak IA/IB columns with n-hexane/isopropanol (90:10) to separate enantiomers .
- X-ray Crystallography : Co-crystallize with chiral amines (e.g., (R)-1-phenylethylamine) to determine absolute configuration .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated data to assign stereochemistry .
Q. What mechanistic insights explain contradictory reactivity in esterification reactions of this compound?
- Methodological Answer :
- Kinetic Studies : Use in situ IR to track ester formation (C=O stretch at 1740 cm⁻¹). Identify rate-limiting steps (e.g., protonation of intermediates) .
- Isotopic Labeling : Employ ¹⁸O-labeled alcohols to trace acyl transfer pathways .
- Computational Modeling : Perform DFT calculations (Gaussian 16) to map energy barriers for competing mechanisms (e.g., SN2 vs. tetrahedral intermediate) .
Q. How can computational tools predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Validate with MD simulations (NAMD, 100 ns trajectories) .
- QSAR Modeling : Develop regression models (Python/R) using descriptors like logP, polar surface area, and H-bond donors .
- ADMET Prediction : Apply SwissADME or pkCSM to optimize bioavailability and toxicity profiles .
Q. How should researchers address discrepancies in spectral data during structural elucidation?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS to identify side products (e.g., decarboxylated derivatives) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 3.5–4.5 ppm for oxane protons) .
- Cross-Validation : Compare with literature data for analogous compounds (e.g., 2-phenylcyclopropanecarboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
